Tyrosol Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

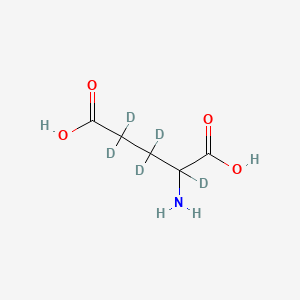

Tyrosol Glucuronide is a derivative of tyrosol, which is a phenolic antioxidant . It belongs to the class of organic compounds known as phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety . The molecular formula of Tyrosol Glucuronide is C14H18O8 and it has a molecular weight of 314.29 .

Synthesis Analysis

The synthesis of glucuronides, including Tyrosol Glucuronide, involves a significant increase of interest in many aspects of glucuronide chemistry and biology . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . Synthetic methods for all classes of glucuronides are reviewed and updated, together with advances in the enzymatic synthesis of glucuronides and methods for their detection . A study also suggests a continuous two-enzyme reaction system of sol-gel-immobilized tyrosinase and glucose dehydrogenase (GDH) for the synthesis of HT .Chemical Reactions Analysis

Tyrosol Glucuronide, like other glucuronides, can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers . The rates at which these reactions proceed have been studied .Mechanism of Action

Tyrosol Glucuronide and other conjugated metabolites of hydroxytyrosol (HT) and tyrosol (TYR) have been found to be directly and/or indirectly involved in the modulation of the intracellular signals that lead to the production of Nitric Oxide (NO) . They enhance NO and cGMP concentration, inhibiting its depletion caused by superoxide overproduction . Moreover, some of them enhance the activation of Akt (TYR, HT metabolites) and eNOS (HT, HVA, TYR-S, HT-3S) .

Future Directions

The pharmacological potential of Tyrosol Glucuronide and other conjugated metabolites of hydroxytyrosol (HT) and tyrosol (TYR) is significant . They may contribute to the effects of parental extra virgin olive oil (EVOO) phenolics in the prevention of cardiovascular diseases . Further studies are still required to fully understand their potential benefits and risks .

properties

CAS RN |

28116-28-1 |

|---|---|

Molecular Formula |

C15H21NO8 |

Molecular Weight |

343.332 |

IUPAC Name |

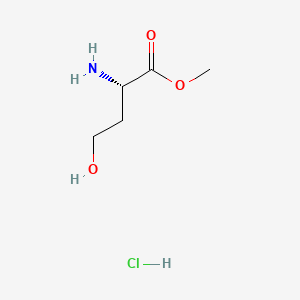

(2S,3S,4S,5R)-6-[4-[(2S)-2-amino-3-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO8/c16-8(6-17)5-7-1-3-9(4-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-4,8,10-13,15,17-20H,5-6,16H2,(H,21,22)/t8-,10-,11-,12+,13-,15?/m0/s1 |

InChI Key |

AHNSKQGNKNOVPH-AGCYOUBYSA-N |

SMILES |

C1=CC(=CC=C1CC(CO)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

synonyms |

4-(2-Hydroxyethyl)phenyl β-D-Glucopyranosiduronic Acid; _x000B_ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)